Home > Products > Screening Compounds P60282 > Larazotide acetate
Larazotide acetate - 881851-50-9

Larazotide acetate

Catalog Number: EVT-272555
CAS Number: 881851-50-9
Molecular Formula: C34H59N9O12
Molecular Weight: 785.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Larazotide acetate (also known as AT-1001) is a synthetic octapeptide developed as a permeability regulator. [] It is classified as a tight junction regulator, primarily targeting the modulation of intestinal permeability. [, , ] Larazotide acetate plays a crucial role in scientific research investigating intestinal barrier function, particularly in the context of celiac disease and other inflammatory conditions. [, , , , , , , , , , ]

Future Directions
  • Optimization of Larazotide Acetate: Further research is needed to optimize the molecular structure of Larazotide acetate to enhance its efficacy and minimize potential inhibition by peptide fragments. [] This could involve developing D-amino acid analogs or exploring alternative delivery methods.

AT-1002

  • Compound Description: AT-1002 is a synthetic peptide and a zonulin receptor agonist. It has been shown to increase lung permeability in mice models of acute lung injury (ALI) [].
  • Relevance: In contrast to Larazotide acetate, which acts as a zonulin antagonist, AT-1002 exacerbates ALI by promoting zonulin activity and increasing permeability []. This contrasting effect highlights the importance of zonulin regulation in ALI and the potential therapeutic value of modulating zonulin activity with compounds like Larazotide acetate.

Zonulin (Prehaptoglobin 2)

  • Compound Description: Zonulin, identified as prehaptoglobin 2 (preHP2), is a naturally occurring protein that regulates intercellular tight junctions, influencing epithelial and endothelial permeability []. It exhibits a phylogenetic relationship to proteases within the complement system [].
  • Relevance: Larazotide acetate acts as a direct antagonist to zonulin, preventing the opening of tight junctions and reducing intestinal permeability [, , ]. This interaction forms the basis for Larazotide acetate's therapeutic potential in celiac disease and other conditions characterized by increased intestinal permeability.

Gliadin Peptides

  • Compound Description: Gliadin peptides are components of gluten, a protein complex found in wheat, rye, and barley. In individuals with celiac disease, these peptides trigger an immune response, leading to intestinal damage and increased permeability [, ].
  • Relevance: Larazotide acetate aims to counteract the effects of gliadin peptides by preventing the opening of tight junctions, thus reducing the passage of these peptides into the lamina propria and mitigating the subsequent immune response [, , ]. This mechanism positions Larazotide acetate as a potential therapeutic agent for managing celiac disease and reducing gluten-induced symptoms.
  • Compound Description: Analog #6 is a chemically modified version of larazotide acetate, where specific glycine residues are replaced with D-amino acids []. This modification aims to increase its resistance to enzymatic degradation.
  • Relevance: Similar to Larazotide acetate, Analog #6 promotes the repair of ischemia-injured epithelium by acting on tight junctions. Due to its enhanced stability, Analog #6 demonstrates significant recovery effects at a tenfold lower dose than Larazotide acetate, suggesting improved efficacy and potentially a wider therapeutic window [].

ALV003

  • Compound Description: ALV003 is an orally administered mixture of two recombinant gluten-specific proteases []. This enzyme therapy aims to degrade gluten in the gastrointestinal tract, rendering it less immunogenic.
  • Relevance: Both ALV003 and Larazotide acetate represent novel therapeutic strategies for managing celiac disease that go beyond a gluten-free diet alone []. While Larazotide acetate focuses on preventing gluten uptake by modulating tight junctions, ALV003 aims to neutralize gluten's toxicity directly. These different mechanisms of action suggest potential for combination therapies for a multifaceted approach to celiac disease management.

AN-PEP

  • Compound Description: AN-PEP is another type of endopeptidase, similar to ALV003, designed to degrade gluten into smaller, less immunogenic fragments within the digestive system [].
  • Relevance: Like Larazotide acetate, AN-PEP represents a potential therapeutic approach to mitigate the effects of gluten exposure in celiac disease by targeting gluten before it can trigger an immune response. Both agents highlight the ongoing research into alternative therapies that could complement or enhance the effectiveness of a gluten-free diet in managing celiac disease [].
Overview

Larazotide acetate is a synthetic peptide that functions as a tight-junction regulator. It is primarily investigated for its potential therapeutic role in the management of celiac disease, particularly in preventing the activation of the condition during gluten exposure. This compound is derived from a naturally occurring protein, and its mechanism involves modulating intestinal permeability, which is crucial for maintaining gut health and preventing autoimmune reactions associated with celiac disease.

Source

Larazotide acetate was developed from the peptide sequence derived from the protein zonulin, which plays a significant role in regulating tight junctions between epithelial cells. The compound is synthesized to enhance its stability and efficacy compared to its natural counterpart.

Classification

Larazotide acetate is classified as a therapeutic peptide and falls under the category of gastrointestinal agents. It is specifically designed to target conditions related to intestinal permeability and autoimmune diseases.

Synthesis Analysis

Methods

The synthesis of Larazotide acetate involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-phase synthesis: The process begins with a resin that has an amino acid attached. Subsequent amino acids are added one at a time, with each addition followed by deprotection steps to ensure that the growing chain can react with the next amino acid.
  2. Acetylation: After the desired peptide length is achieved, the terminal amine group is acetylated to form Larazotide acetate. This modification enhances the peptide's stability and bioavailability.
Molecular Structure Analysis

Structure

The molecular structure of Larazotide acetate consists of a sequence of amino acids that form a specific three-dimensional conformation essential for its biological activity. The compound's structure includes:

  • Amino Acid Sequence: The precise arrangement of amino acids determines its function and interaction with biological targets.
  • Peptide Bonds: These covalent bonds link amino acids, forming the backbone of the peptide.

Data

  • Molecular Formula: C₁₈H₂₃N₅O₄S
  • Molecular Weight: Approximately 393.5 g/mol
  • Structural Features: The presence of disulfide bonds may also contribute to its stability and function.
Chemical Reactions Analysis

Reactions

Larazotide acetate undergoes various chemical reactions relevant to its synthesis and stability:

  1. Peptide Bond Formation: During synthesis, amino acids are linked via peptide bonds through condensation reactions.
  2. Acetylation Reaction: The acetylation process involves the reaction of acetic anhydride or acetyl chloride with the amine group at the terminal end of the peptide, resulting in Larazotide acetate.

Technical Details

  • Reaction Conditions: Typically performed under controlled temperature and pH to optimize yield and purity.
  • Purification: Post-synthesis purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate Larazotide acetate from by-products.
Mechanism of Action

Process

Larazotide acetate exerts its effects by modulating tight junctions in intestinal epithelial cells. It acts on the zonulin pathway, which regulates the permeability of tight junctions:

  1. Tight Junction Regulation: By influencing the dynamics of tight junction proteins, Larazotide acetate can prevent excessive permeability that leads to gluten-induced damage in individuals with celiac disease.
  2. Inflammatory Response Modulation: The compound may also reduce inflammatory responses triggered by gluten exposure, thereby protecting against celiac disease activation.

Data

Research indicates that Larazotide acetate can significantly decrease intestinal permeability in response to gluten challenge in clinical settings, demonstrating its potential efficacy in managing celiac disease symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH and ionic strength.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • pKa Values: Reflects ionization states relevant for solubility and absorption characteristics.

Relevant Data or Analyses

  • Melting Point: Specific melting point data may vary; stability assessments are crucial for formulation development.
  • Storage Conditions: Recommended storage at -20°C to maintain stability over time.
Applications

Scientific Uses

Larazotide acetate has shown promise in several therapeutic areas:

  • Celiac Disease Management: Its primary application is in treating celiac disease by preventing gluten-induced intestinal permeability.
  • Research Tool: Used in studies investigating tight junction dynamics and intestinal health.
  • Potential Applications in Other Autoimmune Disorders: Ongoing research explores its utility in other conditions characterized by altered gut permeability.

Properties

CAS Number

881851-50-9

Product Name

Larazotide acetate

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C34H59N9O12

Molecular Weight

785.9 g/mol

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Larazotide Acetate; AT-1001; AT 1001; AT1001;

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.